molecular formula C12H14N4O B2970885 3-amino-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide CAS No. 1856021-28-7

3-amino-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide

Cat. No. B2970885
CAS RN: 1856021-28-7
M. Wt: 230.271
InChI Key: VJAQNGCDPXHRLP-UHFFFAOYSA-N
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Description

3-amino-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide, also known as "AMPAKINE CX-546," is a chemical compound that has been extensively studied for its potential as a cognitive enhancer. It belongs to a class of compounds known as ampakines, which are positive allosteric modulators of AMPA receptors in the brain.

Mechanism of Action

AMPAKINE CX-546 acts as a positive allosteric modulator of AMPA receptors in the brain. AMPA receptors are responsible for mediating fast excitatory neurotransmission in the brain and are critical for learning and memory. By enhancing the activity of these receptors, AMPAKINE CX-546 can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AMPAKINE CX-546 include increased synaptic plasticity, enhanced long-term potentiation, and improved memory and learning. It has also been shown to increase the release of acetylcholine, a neurotransmitter that is critical for learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using AMPAKINE CX-546 in lab experiments is its ability to improve cognitive function in animal models. This can be useful for studying the neural mechanisms underlying learning and memory. However, one limitation is that the effects of AMPAKINE CX-546 may not translate directly to humans, and further clinical trials are needed to determine its safety and efficacy in humans.

Future Directions

The future directions for research on AMPAKINE CX-546 include further studies on its safety and efficacy in humans, as well as investigations into its potential as a treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, researchers may explore the use of AMPAKINE CX-546 in combination with other cognitive enhancers to further improve cognitive function.

Synthesis Methods

The synthesis of AMPAKINE CX-546 involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form 4-methylphenylhydrazine ethyl acetoacetate. This intermediate is then reacted with methyl iodide to form 4-methylphenylhydrazine ethyl 2-methyl-3-oxobutanoate. The final step involves the reaction of this intermediate with 3-amino-5-carboxamido-1-methylpyrazole to form 3-amino-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide.

Scientific Research Applications

AMPAKINE CX-546 has been extensively studied for its potential as a cognitive enhancer. It has been shown to improve memory and learning in animal models and has shown promise in clinical trials for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

5-amino-2-methyl-N-(4-methylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-8-3-5-9(6-4-8)14-12(17)10-7-11(13)15-16(10)2/h3-7H,1-2H3,(H2,13,15)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAQNGCDPXHRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=NN2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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